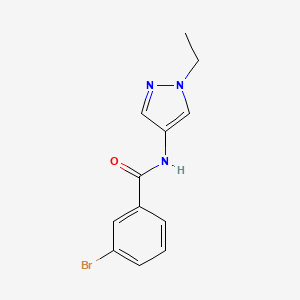
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the levels of antioxidant enzymes. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include low solubility in water and poor bioavailability.
Future Directions
There are several future directions for the research on 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Moreover, further studies are needed to understand its mechanism of action and to improve its bioavailability. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Synthesis Methods
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with 4-ethyl-1H-pyrazole-3-carboxylic acid. The yield of the compound varies depending on the method used.
Scientific Research Applications
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has been investigated for its potential therapeutic applications. Studies have shown that this compound has anticancer, anti-inflammatory, and antifungal properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, it has been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWXNEQIJREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)




![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)